N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide
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Overview
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chromenone core, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzodioxole ring and the butanamide side chain. Common reagents used in these reactions include aromatic aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole ring or the chromenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chromenone core can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4,4’-Dichlorobenzophenone: An organic compound with a dichlorobenzophenone structure.
Uniqueness
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is unique due to its combination of a benzodioxole ring and a chromenone core, which imparts specific chemical and biological properties not found in simpler compounds like benzylamine or 4,4’-dichlorobenzophenone. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-3-5-17(23)22-21-18(13-8-9-15-16(10-13)26-11-25-15)19(24)14-7-4-6-12(2)20(14)27-21/h4,6-10H,3,5,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAGGBFPMMRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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